molecular formula C23H22N4OS B2633423 3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole CAS No. 1115892-92-6

3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B2633423
CAS No.: 1115892-92-6
M. Wt: 402.52
InChI Key: NAVPPKMALDIUGX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked 5-methyl-2-(4-methylphenyl)-1,3-oxazole moiety, a propenyl (allyl) group at position 4, and a phenyl substituent at position 3. The sulfanyl (thioether) linkage enhances stability compared to thiol derivatives, making it suitable for applications requiring resistance to oxidation . Its structural complexity suggests utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors influenced by heterocyclic systems .

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-4-14-27-21(18-8-6-5-7-9-18)25-26-23(27)29-15-20-17(3)28-22(24-20)19-12-10-16(2)11-13-19/h4-13H,1,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVPPKMALDIUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NN=C(N3CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step may involve the reaction of a thiol with a suitable electrophile.

    Formation of the triazole ring: This can be accomplished through cyclization reactions involving hydrazines and nitriles.

    Final assembly: The various fragments are then combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

“3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” may undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole and triazole rings may be reduced under specific conditions.

    Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl or methyl groups.

Scientific Research Applications

Chemistry

In chemistry, “3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may have potential as a bioactive molecule. The presence of oxazole and triazole rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, “this compound” could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole (CAS 568552-89-6)

  • Structural Differences : Replaces the oxazole-propenyl system with chlorophenyl and fluorophenyl groups.
  • The absence of the oxazole ring reduces aromatic conjugation, altering dipole moments compared to the target compound .
  • Bioactivity : Halogenated analogs often exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

b. 3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

  • Structural Similarities : Shares the propenyl group and sulfanyl linkage.
  • Key Differences : Methoxyphenyl group increases polarity and solubility in aqueous media compared to the target compound’s phenyl substituent. The chloro-fluoro benzyl group may facilitate halogen bonding in protein interactions, a feature absent in the target compound .

c. 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (CAS 477330-96-4)

  • Functional Groups : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, creating a polarized region distinct from the oxazole’s electron-rich nature.
  • Applications : CF₃-containing compounds often show improved metabolic stability and bioavailability, suggesting the target compound may require optimization for pharmacokinetics .
Crystallographic and Computational Insights
  • Crystal Packing : The oxazole ring in the target compound may engage in π-π stacking, as observed in isostructural triazole-oxazole hybrids (cf. ). This contrasts with halogenated derivatives (), where C–X···π interactions dominate .
  • Docking Studies : The propenyl group in the target compound shows favorable van der Waals interactions with hydrophobic enzyme pockets, akin to allylated triazoles in .

Biological Activity

The compound 3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure incorporates a triazole ring and an oxazole moiety, both of which are known for their significant biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and oxazole rings exhibit a range of biological activities. The following sections detail specific findings related to the compound's biological activity.

Antibacterial Activity

Studies have shown that derivatives of triazole and oxazole can possess potent antibacterial properties. A recent review highlighted the effectiveness of five-membered heterocycles in antibacterial design, emphasizing their role in targeting resistant bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

Compound NameActivity SpectrumMIC (µg/mL)Reference
Triazole Derivative ABroad Spectrum16
Oxazole Derivative BGram-positive32
Target CompoundPending Evaluation-This Study

Antifungal Activity

The presence of sulfur and nitrogen heteroatoms in the compound suggests potential antifungal activity. Compounds with similar structures have demonstrated effectiveness against various fungal pathogens. For instance, triazole derivatives are frequently used in clinical settings for treating fungal infections.

Anticancer Activity

Recent studies have explored the cytotoxic effects of oxazole and triazole derivatives against cancer cell lines. The incorporation of specific substituents on these heterocycles has been linked to enhanced activity against breast and colorectal cancer cells:

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Oxazole Derivative CMCF-7 (Breast)10
Triazole Derivative DHCT116 (Colorectal)15
Target CompoundPending Evaluation-This Study

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented, particularly those that modulate cytokine production or inhibit inflammatory pathways. The target compound's biological activity may also extend to this area based on structural analogies with known anti-inflammatory agents.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1 : A study evaluated a series of triazole derivatives for their antifungal properties against Candida species, demonstrating significant inhibition at low concentrations.
  • Case Study 2 : Research focused on oxazole derivatives showed promising results in reducing tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

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